molecular formula C18H37NO B3053976 N,N-dibutyldecanamide CAS No. 57303-25-0

N,N-dibutyldecanamide

Cat. No.: B3053976
CAS No.: 57303-25-0
M. Wt: 283.5 g/mol
InChI Key: OHHXJNYDGVLRSQ-UHFFFAOYSA-N
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Description

N,N-Dibutyldecanamide is an organic compound with the molecular formula C18H37NO. It is a type of amide, specifically a decanamide, where the nitrogen atom is bonded to two butyl groups. This compound is known for its versatility in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dibutyldecanamide can be synthesized through the reaction of decanoic acid with dibutylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of dibutylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired amide product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. For example, the use of copper(II) triflate as a catalyst in the reaction of nitriles with dibutylamine has been reported to yield high purity this compound under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyldecanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield decanoic acid, while reduction can produce dibutylamine .

Scientific Research Applications

N,N-Dibutyldecanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dibutyldecanamide involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique properties and reactivities, making them useful in catalysis and other applications. The compound’s ability to form hydrogen bonds and interact with other molecules also contributes to its versatility in different chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide (DMF): A common solvent with similar polar and aprotic properties.

    N,N-Dimethylacetamide (DMA): Another versatile solvent used in organic synthesis.

    N,N-Dibutylacetamide: Structurally similar but with a shorter carbon chain.

Uniqueness

N,N-Dibutyldecanamide stands out due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This makes it suitable for specific applications where longer alkyl chains are advantageous .

Properties

IUPAC Name

N,N-dibutyldecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO/c1-4-7-10-11-12-13-14-15-18(20)19(16-8-5-2)17-9-6-3/h4-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHXJNYDGVLRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307769
Record name N,N-dibutyldecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57303-25-0
Record name NSC195014
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-dibutyldecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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